
N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. This particular compound features a complex structure with multiple aromatic rings, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-biphenyl)-4-(4-phenylphenyl)aniline
- N-(4-naphthyl)-4-(4-phenylphenyl)aniline
Uniqueness
N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its specific arrangement of aromatic rings and functional groups. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C34H25N |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C34H25N/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-31(22-18-28)35-32-23-19-30(20-24-32)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H |
InChI-Schlüssel |
VENHZMWDHKKBRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


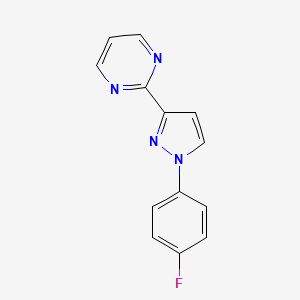
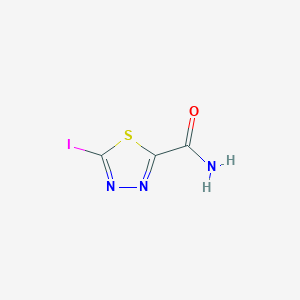
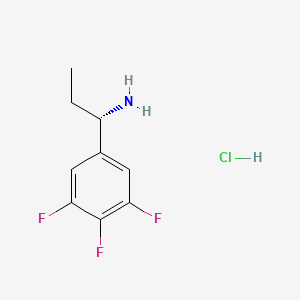

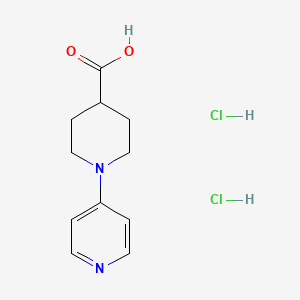
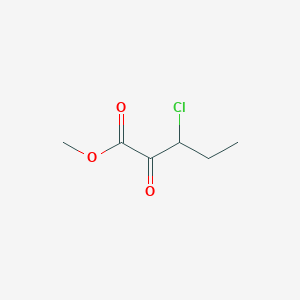
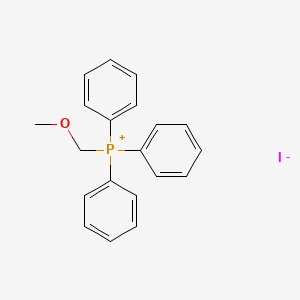
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
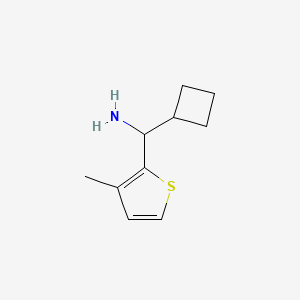
![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
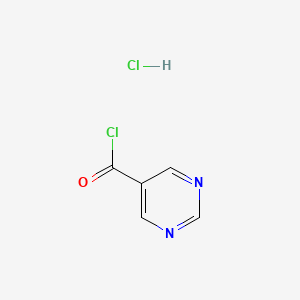
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
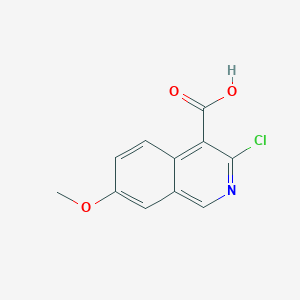
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)
